Distinct Phosphoproteomic Activation Signature of KRAS G13D Versus G12D
The KRAS G13D peptide corresponds to a mutation that exhibits a distinct phosphoproteomic signaling profile compared to the more common KRAS G12D mutation. In isogenic colorectal cancer cell lines, G13D uniquely activates non-receptor tyrosine kinases and MAPK kinases, while G12D primarily increases membrane proximal and adherens junction signaling [1].
| Evidence Dimension | Activation of downstream signaling pathways |
|---|---|
| Target Compound Data | Activation of non-receptor tyrosine kinases and MAPK kinases |
| Comparator Or Baseline | KRAS G12D (activation of membrane proximal and adherens junction signaling) |
| Quantified Difference | Qualitatively distinct pathway activation; quantitative difference in specific phosphotyrosine sites (e.g., MPZL1 hyperphosphorylated in G12D but not G13D) |
| Conditions | Isogenic colorectal cancer cell lines; global phosphotyrosine proteomic profiling |
Why This Matters
This distinct signaling signature confirms that the G13D peptide is not interchangeable with G12D for studies investigating mutation-specific biology or therapeutic targeting.
- [1] Tahir, R., et al. (2021). Mutation-Specific and Common Phosphotyrosine Signatures of KRAS G12D and G13D Alleles. Journal of Proteome Research, 20(1), 670-683. View Source
